![molecular formula C16H17NOS B5861157 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine, also known as MNCP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MNCP is a thioamide compound that contains a pyrrolidine ring and a naphthalene moiety. It is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism.
Wirkmechanismus
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine inhibits ACAT by binding to the active site of the enzyme. It forms a covalent bond with the thiol group of cysteine residues in the active site, which prevents the binding of the substrate. This leads to a decrease in the formation of cholesteryl esters, which are the precursors of lipoproteins.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has been shown to have several biochemical and physiological effects. It has been shown to decrease the formation of lipoproteins in vitro and in vivo. This can lead to a decrease in the accumulation of cholesterol in the arterial wall, which can be beneficial in the treatment of atherosclerosis. 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has also been shown to have anti-inflammatory effects. It can decrease the expression of inflammatory cytokines and adhesion molecules, which can be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has several advantages as a tool for scientific research. It is a potent inhibitor of ACAT, which makes it a valuable tool for studying cholesterol metabolism. It has also been shown to have anti-inflammatory effects, which can be beneficial in the study of inflammatory diseases. However, 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has some limitations as well. It is a thioamide compound, which can be unstable in some conditions. It also has a relatively short half-life, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine. One area of interest is the development of more stable analogs of 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine. This could lead to compounds with improved properties for use in scientific research. Another area of interest is the study of the effects of 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine on other enzymes involved in cholesterol metabolism. This could lead to a better understanding of the role of ACAT in cholesterol metabolism and the development of new therapies for cardiovascular diseases. Finally, the study of the anti-inflammatory effects of 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine could lead to the development of new therapies for inflammatory diseases.
Synthesemethoden
The synthesis of 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine involves the reaction of 4-methoxy-1-naphthyl isothiocyanate with pyrrolidine in the presence of a base. The reaction proceeds through nucleophilic attack of the pyrrolidine nitrogen on the isothiocyanate carbon, followed by cyclization to form the pyrrolidine ring. The resulting compound is purified by column chromatography to obtain pure 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of ACAT, which makes it a valuable tool for studying cholesterol metabolism. ACAT is an enzyme that is responsible for esterifying cholesterol, which is a critical step in the formation of lipoproteins. Inhibition of ACAT can lead to a decrease in the formation of lipoproteins, which can be beneficial in the treatment of atherosclerosis and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
(4-methoxynaphthalen-1-yl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-18-15-9-8-14(12-6-2-3-7-13(12)15)16(19)17-10-4-5-11-17/h2-3,6-9H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFNDBYWXDONGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=S)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxynaphthalen-1-yl)(pyrrolidin-1-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)
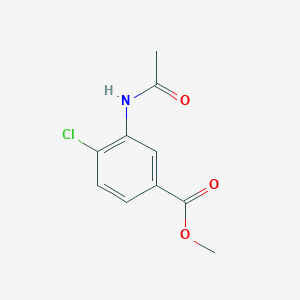
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)
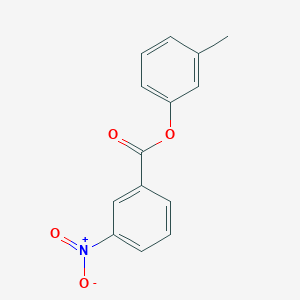
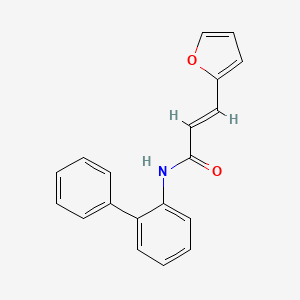
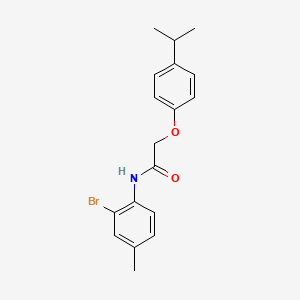
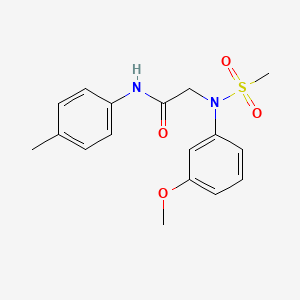
![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)
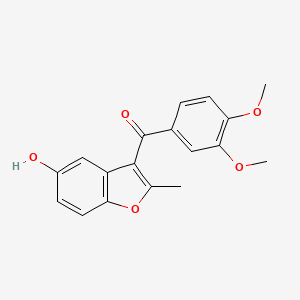
![3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5861185.png)